molecular formula C20H32N2O2S B2424023 N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 953209-36-4

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2424023
CAS No.: 953209-36-4
M. Wt: 364.55
InChI Key: GHIQXASXSVSOIT-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopentyl group and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2S/c1-15-12-17(3)20(13-16(15)2)25(23,24)21-14-18-8-10-22(11-9-18)19-6-4-5-7-19/h12-13,18-19,21H,4-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIQXASXSVSOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a cyclopentyl-substituted piperidine ring and a trimethylbenzenesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,5-trimethylbenzenesulfonamide. Its molecular formula is C20H32N2O2SC_{20}H_{32}N_{2}O_{2}S, with a molecular weight of 364.54 g/mol. The structure features a cyclopentylpiperidine moiety attached to a trimethylbenzenesulfonamide group, which contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the Piperidine Ring : Starting from suitable precursors, the cyclization reaction is performed under acidic conditions.
  • Coupling Reaction : The piperidine derivative is coupled with 2,4,5-trimethylbenzenesulfonyl chloride using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
  • Purification : The final product is purified through recrystallization or column chromatography to achieve high purity levels.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It has been identified as a potent and selective inhibitor of human class I histone deacetylases (HDACs), which play crucial roles in gene expression regulation and cellular processes such as apoptosis and differentiation.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory effects by inhibiting pathways associated with inflammation.
  • Anticancer Properties : Research indicates that it may possess anticancer activities by modulating histone acetylation status in cancer cells.
  • Neuroprotective Effects : There are indications that this compound may have neuroprotective properties through its action on neuronal signaling pathways.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Demonstrated selective inhibition of HDACs with IC50 values indicating high potency.
Explored its role as a biochemical probe in cellular assays for studying gene expression modulation.
Investigated its potential in reducing tumor growth in preclinical models.

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound effectively inhibits HDAC activity in various cancer cell lines.
  • Animal Models : Preclinical studies using animal models have reported significant reductions in tumor size when treated with this compound compared to control groups.

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